

head-to-head comparison of BCATc Inhibitor 2 and BCAT-IN-2

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Compound of Interest		
Compound Name:	BCATc Inhibitor 2	
Cat. No.:	B1663770	Get Quote

Head-to-Head Comparison: BCATc Inhibitor 2 vs. BCAT-IN-2

A Comprehensive Guide for Researchers in Metabolic and Neurological Drug Discovery

In the landscape of metabolic and neurological research, the modulation of branched-chain amino acid (BCAA) catabolism has emerged as a promising therapeutic strategy. Central to this pathway are the branched-chain amino acid transaminases (BCATs), which exist in two isoforms: a cytosolic form (BCATc or BCAT1) and a mitochondrial form (BCATm or BCAT2). This guide provides a detailed head-to-head comparison of two prominent isoform-selective inhibitors: **BCATc Inhibitor 2**, a selective inhibitor of the cytosolic enzyme, and BCAT-IN-2, a potent inhibitor of the mitochondrial isoform. This comparison is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate tool compound for their specific research needs by providing objective performance data and detailed experimental protocols.

At a Glance: Key Differences



Feature	BCATc Inhibitor 2	BCAT-IN-2		
Primary Target	Cytosolic Branched-Chain Aminotransferase (BCATc/BCAT1)	Mitochondrial Branched-Chain Aminotransferase (BCATm/BCAT2)		
Primary Therapeutic Area of Investigation	Neurodegenerative Diseases, Non-Alcoholic Fatty Liver Disease (NAFLD)	Obesity and Dyslipidemia		
Selectivity	~15-fold selectivity for human BCATc over BCATm	Higher selectivity for BCATm over BCATc		

Performance Data

The following tables summarize the key quantitative data for **BCATc Inhibitor 2** and BCAT-IN-2, highlighting their potency, selectivity, and pharmacokinetic properties.

In Vitro Potency and Selectivity

Compound	Target	Species	Potency (IC50 / pIC50)	Selectivity	Reference
BCATc Inhibitor 2	hBCATc	Human	IC50: 0.81 μΜ	~15-fold vs. rBCATm	[1][2]
rBCATc	Rat	IC50: 0.2 μM	[3]	_	
rBCATm	Rat	IC50: 3.0 μM	[3]	_	
Calcium Influx	Neuronal Culture	IC50: 4.8 μM	[1]		
BCAT-IN-2 BCATm		-	pIC50: 7.3	~5-fold vs. BCATc	[4][5][6]
BCATc	-	pIC50: 6.6	[4][5][6]		
BCATm	Human Adipocytes	pIC50: 6.5	[4][5]		



ln	<u>Vivo</u>	Pharmaco	kinetics

Comp ound	Specie s	Dose & Route	Cmax	Tmax	AUC	T½	Bioava ilabilit y (F)	Refere nce
BCATc Inhibitor 2	Rat (Lewis)	30 mg/kg, s.c.	8.28 μg/mL	0.5 h	19.9 μg·h/mL	12-15 h	-	[3][7]
BCAT- IN-2	Mouse	5 mg/kg, p.o. & 1 mg/kg, i.v.	-	-	-	9.2 h	100%	[4][5]

Experimental Data and Protocols

This section details the experimental findings and methodologies from key studies investigating the effects of **BCATc Inhibitor 2** and BCAT-IN-2.

Head-to-Head Study: Non-Alcoholic Fatty Liver Disease (NAFLD) Model

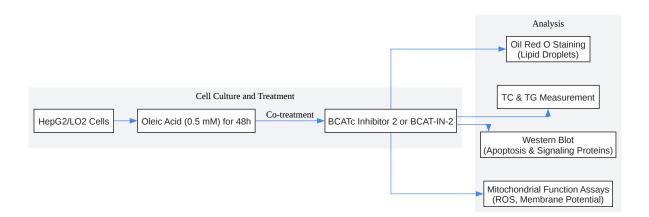
A recent study directly compared the effects of **BCATc Inhibitor 2** and BCAT-IN-2 in an in vitro model of NAFLD using oleic acid-induced lipid accumulation in HepG2 and LO2 liver cells.

Key Findings:

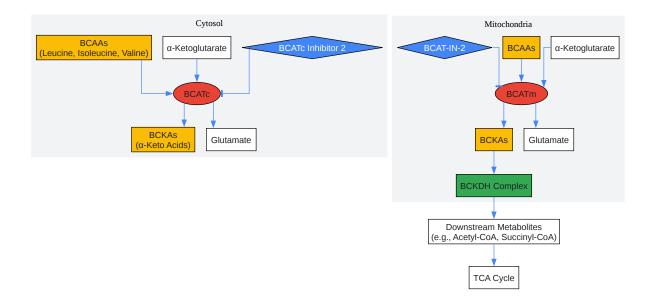
- BCATc Inhibitor 2 significantly alleviated the formation of lipid droplets and reduced the levels of total cholesterol (TC) and triglycerides (TG) induced by oleic acid.[8]
- BCAT-IN-2, in contrast, showed no effect on oleic acid-induced lipid accumulation.[8]
- These results suggest that the cytosolic BCAA catabolism, mediated by BCATc, plays a significant role in the pathogenesis of hepatic steatosis in this model.[8]

Experimental Workflow: In Vitro NAFLD Model

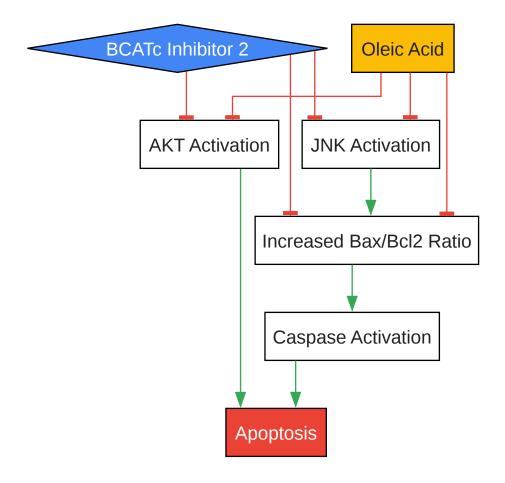












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